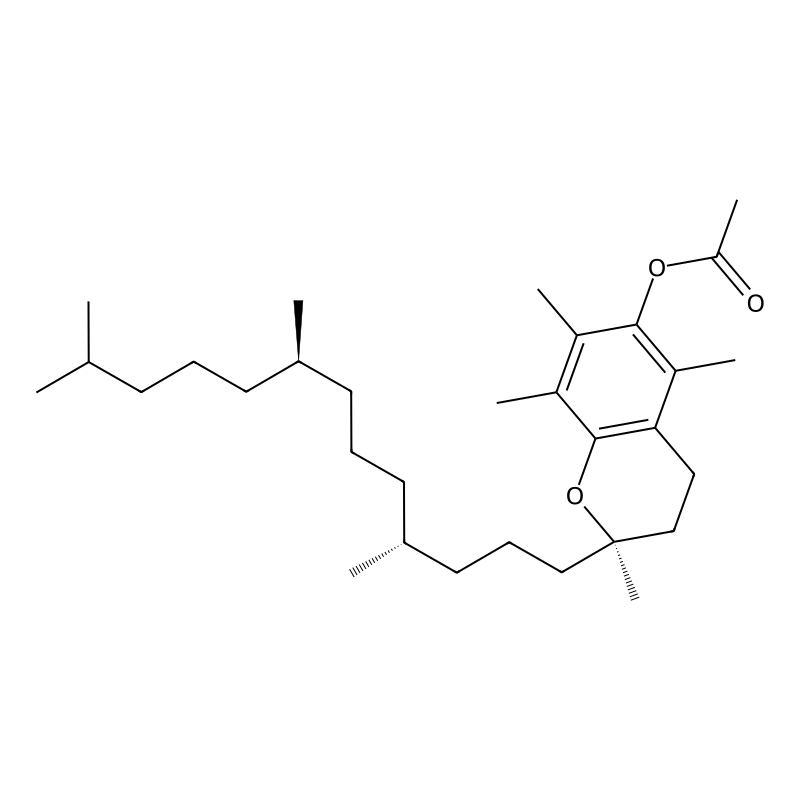

alpha-Tocopherol acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in cold water and hot wate

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

- Free Radical Scavenging: Alpha-tocopherol acetate acts as an antioxidant by scavenging free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various diseases. Alpha-tocopherol acetate neutralizes these free radicals, potentially reducing oxidative stress and inflammation PubChem: .

- Neurological Disorders: Researchers are investigating the potential role of alpha-tocopherol acetate in protecting against neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, which are thought to be partly caused by oxidative stress . However, more research is required to confirm its effectiveness.

Bioavailability and Absorption

- Comparison with Alpha-Tocopherol: Alpha-tocopherol acetate is a more stable form of vitamin E compared to alpha-tocopherol itself. This makes it more resistant to degradation during storage and processing, which is advantageous for research purposes HealthLine: .

- Conversion to Alpha-Tocopherol: While alpha-tocopherol acetate is absorbed by the body, it needs to be converted back to alpha-tocopherol for full biological activity. Research is ongoing to determine the efficiency of this conversion process .

Other Areas of Research

- Skin Health: Alpha-tocopherol acetate is used in some skincare products due to its potential antioxidant and moisturizing properties. Research is being conducted to understand its effectiveness in treating skin conditions and promoting wound healing .

- Cancer Prevention: Some studies suggest that alpha-tocopherol acetate might play a role in cancer prevention. However, the results are inconclusive, and further research is needed American Cancer Society.

Alpha-Tocopherol acetate, commonly known as vitamin E acetate, is a fat-soluble compound and an ester formed from alpha-tocopherol and acetic acid. It exists in both natural (D-alpha-tocopherol acetate) and synthetic (DL-alpha-tocopherol acetate) forms. This compound is notable for its antioxidant properties, which help protect cells from oxidative stress caused by free radicals. Alpha-tocopherol acetate is widely used in various applications, particularly in cosmetics and dietary supplements, due to its stability compared to other forms of vitamin E .

The primary mechanism of action of ATA is its role as an antioxidant. It protects cells from damage caused by free radicals through a process called free radical scavenging. ATA donates an electron to the free radical, neutralizing its harmful effects []. This mechanism helps maintain cellular health and may contribute to various potential health benefits.

Alpha-Tocopherol acetate can undergo hydrolysis to yield alpha-tocopherol and acetic acid under suitable conditions. This reaction occurs naturally in the body after ingestion, allowing the compound to exert its beneficial effects as vitamin E. The compound is stable at room temperature but begins to degrade at temperatures exceeding 240 °C. It can also be vacuum distilled at lower pressures, where it exhibits boiling points ranging from 184 °C to 224 °C depending on the pressure applied .

The primary biological activity of alpha-tocopherol acetate is attributed to its antioxidant properties. It helps neutralize free radicals, thereby reducing oxidative damage to cells. While it has been suggested that alpha-tocopherol acetate may have anti-inflammatory effects and potential benefits for skin health, studies indicate that its conversion to active alpha-tocopherol in the skin may be limited. This limitation arises because the upper layers of skin are less metabolically active, which can hinder the effectiveness of topical applications . Furthermore, while there are claims regarding improved wound healing and scar reduction associated with topical use, evidence supporting these claims remains inconclusive .

Alpha-Tocopherol acetate is synthesized through the esterification of alpha-tocopherol with acetic acid. This process can involve various methods, including chemical synthesis and enzymatic reactions. The most common isomer used for commercial purposes is RRR-alpha-tocopheryl acetate, as it mirrors the natural form predominantly found in food sources .

Alpha-Tocopherol acetate finds extensive use across several sectors:

- Cosmetics: It is incorporated into skin care products for its moisturizing properties and potential protective effects against ultraviolet radiation.

- Dietary Supplements: Due to its stability and antioxidant properties, it is included in many vitamin E supplements.

- Food Industry: It serves as a food additive to enhance nutritional value and shelf life by preventing oxidative rancidity .

Several compounds share similarities with alpha-tocopherol acetate in terms of structure and function:

Alpha-tocopherol acetate's unique stability makes it particularly suitable for use in cosmetic formulations and dietary supplements compared to other forms of vitamin E, which may be more sensitive to environmental factors.

Industrial-Scale Synthesis via Trimethylhydroquinone Diesters Condensation

The industrial synthesis of alpha-tocopherol acetate relies fundamentally on the Friedel-Crafts condensation reaction between trimethylhydroquinone and isophytol, followed by acetylation to yield the stable acetate form [1] [2]. This condensation process represents the cornerstone of commercial vitamin E production, with global manufacturing exceeding 75,000 tons annually [2].

The primary synthetic pathway involves trimethylhydroquinone diesters, particularly trimethylhydroquinone diacetate, which serves as a protected form of the aromatic precursor [3] [4]. The use of diesters provides several advantages in industrial applications, including enhanced stability during storage and transportation, improved solubility in organic solvents, and reduced susceptibility to oxidative degradation during processing [3].

Industrial-scale condensation typically employs a two-step mechanism beginning with Friedel-Crafts alkylation followed by ring closure [2]. The alkylation step involves the electrophilic attack of the activated isophytol on the electron-rich aromatic ring of trimethylhydroquinone, facilitated by acid catalysis [1] [5]. This initial alkylation produces phytyltrimethylhydroquinone intermediates, which subsequently undergo intramolecular cyclization under acidic conditions to form the characteristic chromanol ring structure [5].

The reaction conditions for industrial-scale synthesis typically involve temperatures ranging from 50 to 150°C, with reaction times varying from 1 to 30 hours depending on the specific catalyst system employed [1] [6] [7]. The process achieves yields exceeding 95% when optimized conditions are maintained, making it highly efficient for commercial production [2] [6].

A critical aspect of the industrial process involves the direct production of alpha-tocopherol acetate through a one-pot procedure that combines condensation and acetylation steps [3] [8]. This integrated approach eliminates the need for isolation of the intermediate alpha-tocopherol, reducing processing costs and minimizing oxidative losses that can occur during handling of the free phenol [3].

The condensation reaction can be performed under both homogeneous and heterogeneous conditions, with homogeneous systems typically employing combinations of Lewis and Brønsted acids [2]. Heterogeneous systems offer advantages in terms of catalyst recovery and reduced environmental impact, though they may require more stringent reaction conditions to achieve comparable yields [6].

Catalytic Processes Using Zinc-Based Catalysts

Zinc-based catalytic systems represent the most widely employed industrial catalysts for alpha-tocopherol acetate synthesis, with zinc chloride and zinc bromide serving as the primary Lewis acid components [1] [3] [9]. The effectiveness of zinc-based catalysts stems from their optimal balance of Lewis acidity, which promotes the electrophilic activation of isophytol, and their compatibility with various solvent systems [9].

Zinc chloride catalysis typically employs concentrations ranging from 70 to 90 weight percent in aqueous solutions, with reaction temperatures maintained between 50 and 200°C [10]. The high concentration of zinc chloride is necessary to achieve sufficient Lewis acidity for efficient condensation while maintaining the catalyst in a manageable liquid phase [9]. These conditions enable yields of 85 to 95% in industrial applications [10].

The mechanism of zinc chloride catalysis involves coordination of the zinc center with the hydroxyl group of isophytol, generating a carbocation intermediate through elimination of water [1] [6]. This activated intermediate then undergoes electrophilic aromatic substitution with trimethylhydroquinone, followed by cyclization to form the chromanol ring structure [6] [5].

Recent developments in zinc-based catalysis have focused on improving catalyst selectivity and reducing environmental impact through the development of recyclable catalyst systems [3] [9]. The use of biphasic solvent systems allows for efficient separation of the organic product phase from the aqueous catalyst phase, enabling catalyst recovery and reuse [3]. This approach significantly reduces zinc waste and minimizes the environmental burden associated with catalyst disposal [9].

Alternative zinc-based catalysts include zinc bromide and mixed zinc halide systems, which offer different solubility profiles and reaction kinetics compared to zinc chloride [9]. Zinc bromide systems typically operate at slightly lower temperatures and may provide improved selectivity for specific stereoisomers, though they are generally more expensive than zinc chloride alternatives [9].

Modern zinc-based catalytic processes also incorporate co-catalysts such as hydrochloric acid or other Brønsted acids to enhance catalytic activity [1] [3]. The combination of Lewis and Brønsted acids creates a synergistic effect that improves both reaction rate and selectivity, enabling more efficient industrial processes [2] [6].

Advanced zinc-based catalyst systems employ water-extractable solvents such as acetic acid, which facilitate catalyst separation and recovery [3]. After the condensation reaction, phase separation allows removal of the aqueous catalyst phase, while sufficient catalyst concentration remains in the organic phase to catalyze subsequent acetylation reactions [3].

Solvent-Free Production Techniques

Solvent-free synthesis methodologies have gained significant attention in alpha-tocopherol acetate production due to their environmental benefits and potential for simplified downstream processing [11] [12]. These approaches eliminate or minimize the use of organic solvents, reducing waste generation and improving the overall sustainability of the manufacturing process [11].

Microwave-assisted solvent-free synthesis represents one of the most promising developments in this area [11]. This technique employs microwave irradiation to provide rapid and uniform heating, enabling condensation reactions to proceed efficiently without traditional solvents [11]. Reaction times are typically reduced to 15 minutes at 60°C, compared to several hours required for conventional solvent-based processes [11].

The microwave-assisted approach achieves yields ranging from 45 to 87% depending on the specific substrates and reaction conditions employed [11]. The process is particularly effective when using morpholinoethylisocyanide as a reagent, though this specific application yields somewhat lower conversion rates [11].

Supercritical fluid synthesis offers another avenue for solvent-free or reduced-solvent production of alpha-tocopherol acetate [13]. Supercritical carbon dioxide and nitrous oxide have been successfully employed as reaction media, providing excellent mass transfer properties and easy product separation [13]. Reaction conditions typically involve temperatures of 100 to 180°C and pressures of 140 to 220 bar [13].

Supercritical synthesis using imide catalysts such as trifluoromethanesulfonimide achieves yields comparable to traditional solvent-based processes [13]. The substrate-to-catalyst ratio of 250:1 enables efficient catalysis while minimizing catalyst consumption [13]. The supercritical medium facilitates excellent mixing and mass transfer, leading to improved reaction kinetics and selectivity [13].

Solid-supported catalysis represents another approach to solvent-free synthesis, though with limited success in alpha-tocopherol acetate production [6]. Microencapsulated catalysts such as MC-(CF₃SO₂)₂NH have been evaluated, achieving yields of approximately 88% under optimized conditions [6]. However, catalyst leaching and recovery issues have limited the practical application of these systems [6].

Mechanochemical synthesis techniques, involving ball milling or other mechanical activation methods, have shown preliminary promise for solvent-free vitamin E synthesis [11]. These approaches rely on mechanical energy to promote chemical transformations, potentially eliminating the need for both solvents and external heating [11].

Purification and Stabilization Strategies

The purification of alpha-tocopherol acetate from crude reaction mixtures requires sophisticated separation techniques due to the presence of various stereoisomers, unreacted starting materials, and by-products [14] [15] [16]. Industrial purification strategies must balance efficiency, product quality, and economic considerations to achieve pharmaceutical-grade purity levels exceeding 98% [14] [15].

Distillation represents the primary purification method for alpha-tocopherol acetate, though the compound's thermal sensitivity requires careful optimization of distillation conditions [17] [18]. Alpha-tocopherol acetate does not boil at atmospheric pressure and begins to degrade at 240°C, necessitating vacuum distillation techniques [17]. Typical distillation conditions involve temperatures of 184°C at 0.01 mmHg pressure, 194°C at 0.025 mmHg, or 224°C at 0.3 mmHg [17].

The distillation process typically involves multiple stages to achieve high purity levels [18]. Initial distillation removes low-boiling impurities such as unreacted starting materials and solvent residues [18]. Subsequent fractionation separates the tocopherol acetate from higher-boiling by-products and decomposition products [18]. High-potency fractions are typically combined and redistilled to produce a light yellow, bland product suitable for pharmaceutical and food applications [18].

Chromatographic purification techniques provide an alternative approach for achieving high-purity alpha-tocopherol acetate [14] [15]. Reversed-phase chromatography using polymeric resins such as SEPABEADS SP700 offers excellent selectivity for tocopherol acetate separation from structural analogs and impurities [14]. The high surface area and optimized hydrophobicity characteristics of these resins enable selective desorption of alpha-tocopherol acetate while retaining impurities [14].

The chromatographic process typically involves loading crude reaction mixtures onto the resin in methanol solutions, followed by washing to remove polar impurities and selective elution of the purified product [14] [15]. This technique achieves purities exceeding 98% with good recovery rates, making it suitable for pharmaceutical-grade production [14].

Crystallization-based purification strategies have been developed for specific applications, particularly for the separation of vitamin E compounds from natural sources [16]. Low-temperature solvent crystallization using hexane at 5°C enables selective precipitation of sterols and other impurities while maintaining tocopherol compounds in solution [16]. This approach is particularly valuable when processing natural vitamin E extracts that contain significant sterol contamination [16].

Stabilization strategies for alpha-tocopherol acetate focus on preventing oxidative degradation during storage and handling [19] [20] [21]. The acetate ester form provides inherent stability compared to free alpha-tocopherol, but additional measures are often necessary for long-term storage [19] [20].

Storage conditions typically involve protection from light, air, and elevated temperatures [22] [21]. Standard solutions are stable at 4°C for several months when protected from light, while solid forms can be stored at room temperature under inert atmospheres [22] [21]. The use of antioxidant synergists such as butylated hydroxytoluene or ascorbic acid can further enhance stability during processing and storage [19].

Temperature-dependent degradation kinetics follow first-order equations, with activation energies ranging from 93.5 to 102.7 kJ/mol depending on the specific formulation matrix [20]. This information enables prediction of shelf life under various storage conditions and optimization of packaging and distribution protocols [20].

The synthetic esterified forms of alpha-tocopherol demonstrate superior oxidative stability compared to the free tocopherol form, making them preferable for commercial applications requiring extended shelf life [20]. This enhanced stability results from protection of the phenolic hydroxyl group, which is the primary site of oxidative attack in free tocopherols [19] [20].

Quality control strategies for purified alpha-tocopherol acetate involve multiple analytical techniques to ensure product specifications are met [22]. High-performance liquid chromatography with UV detection at 290 nm provides quantitative analysis of alpha-tocopherol acetate content and impurity profiles [22]. The method achieves excellent repeatability with coefficients of variation below 7.3% for complete analytical procedures [22].

Gas chromatographic analysis offers complementary information for quality assessment, particularly for volatile impurities and degradation products [7]. Mass spectrometric detection provides structural confirmation and enables identification of unknown impurities that may arise during synthesis or storage [7].

Alpha-tocopherol acetate exhibits distinctive thermal characteristics that reflect its molecular structure and intermolecular interactions. The melting point data reveals significant variation depending on the stereoisomeric form and measurement conditions. The d-alpha-tocopherol acetate form demonstrates a melting point range of 25-27.5°C [1] [2], while the dl-alpha-tocopherol acetate (racemic mixture) shows notably different thermal behavior with melting points ranging from -27.5°C to -28°C [3] [4]. This substantial difference between the natural and synthetic forms highlights the impact of stereochemistry on crystal packing and intermolecular forces.

The boiling point characteristics of alpha-tocopherol acetate demonstrate its thermal stability under reduced pressure conditions. Under vacuum distillation conditions, the compound boils at 184°C at 0.01 mmHg, 194°C at 0.025 mmHg, and 224°C at 0.3 mmHg [5] [6]. At atmospheric pressure, alpha-tocopherol acetate does not exhibit a conventional boiling point but instead undergoes thermal decomposition at temperatures exceeding 300°C [3] [7]. This behavior is characteristic of high molecular weight esters that decompose before reaching their theoretical boiling points under normal atmospheric conditions.

Thermal analysis studies using differential scanning calorimetry and thermogravimetric analysis reveal that alpha-tocopherol acetate maintains thermal stability up to approximately 250°C [8] [9]. The thermal decomposition process follows a single-step mechanism, with the onset of degradation beginning around 230°C for the pure compound [10]. However, when incorporated into complex matrices or protective encapsulation systems, the thermal stability can be enhanced significantly, with degradation temperatures shifting to 285-291°C [10].

The relationship between thermal properties and molecular structure is evident in the compound's phase transition behavior. The acetate ester group contributes to the compound's thermal stability compared to free alpha-tocopherol, as the esterification blocks the reactive hydroxyl group that is susceptible to oxidative degradation [11]. This structural modification results in enhanced resistance to thermal oxidative destruction, making alpha-tocopherol acetate a preferred form for applications requiring thermal processing or extended storage at elevated temperatures.

Solubility Characteristics in Organic vs. Aqueous Media

Alpha-tocopherol acetate demonstrates pronounced lipophilic characteristics, reflecting its function as a fat-soluble vitamin derivative. The compound exhibits virtually complete insolubility in aqueous media, with water solubility values reported as less than 0.1 g/100 mL at 17°C [1] and as low as 2.93 × 10⁻⁶ mg/mL [12]. This extremely low aqueous solubility is quantitatively described by partition coefficient values ranging from 9.060 to 12.260 for the octanol-water system [4] [12], indicating a strong preference for lipophilic environments.

In contrast to its poor aqueous solubility, alpha-tocopherol acetate demonstrates excellent solubility in organic solvents. The compound is freely soluble in ethanol, acetone, and fatty oils [4] [13]. It shows complete miscibility with chloroform, ether, and vegetable oils [13] [14]. This solubility profile enables efficient incorporation into lipid-based delivery systems and cosmetic formulations where oil-phase compatibility is essential.

The molecular basis for these solubility characteristics lies in the compound's amphiphilic structure, which contains a hydrophobic phytyl chain and chromanol ring system with a polar acetate group. However, the acetate ester group is insufficiently polar to confer significant water solubility, unlike more hydrophilic vitamin E derivatives such as alpha-tocopheryl polyethylene glycol succinate (TPGS) [15]. The extensive branched aliphatic side chain and multiple methyl substituents on the chromanol ring contribute substantially to the compound's lipophilic character.

Formulation studies have demonstrated that alpha-tocopherol acetate requires solubilization vehicles for incorporation into aqueous systems. Ethanol is commonly employed as a co-solvent to enable dispersion in aqueous media [16], while specialized delivery systems such as nanoemulsions and micellar systems are utilized to enhance bioavailability in biological applications [17]. The compound's solubility characteristics directly impact its absorption and bioavailability, with enhanced solubilization in mixed micelles composed of bile acids and phospholipids being crucial for intestinal absorption [18].

Oxidative Stability and Antioxidant Capacity

The oxidative stability profile of alpha-tocopherol acetate demonstrates both protective and reactive characteristics under different environmental conditions. Comparative antioxidant capacity studies indicate that alpha-tocopherol acetate exhibits equivalent antioxidant activity to other vitamin E isoforms when evaluated using standardized assays [19]. However, the compound's antioxidant effectiveness is significantly influenced by the specific assay conditions and environmental factors.

In lipid oxidation systems, alpha-tocopherol acetate functions as a chain-breaking antioxidant through its ability to scavenge peroxyl radicals approximately 1000 times faster than polyunsaturated fatty acids [20]. The mechanism involves hydrogen atom donation from the phenolic hydroxyl group following hydrolysis of the acetate ester, generating a relatively stable tocopheroxyl radical that terminates the oxidative chain reaction. However, this protective activity requires enzymatic hydrolysis to convert the acetate form to the free tocopherol, which may limit immediate antioxidant availability in some systems [21].

Storage stability studies reveal that alpha-tocopherol acetate undergoes gradual degradation under oxidative stress conditions. In model nanoemulsion systems, approximately 60% of the initial alpha-tocopherol concentration remained after three weeks of storage at 25°C under radical-mediated oxidation conditions [22]. The degradation kinetics follow first-order kinetics with temperature-dependent rate constants, exhibiting activation energies ranging from 93.51 to 102.77 kJ/mol depending on the matrix composition [23].

Environmental factors significantly modulate the oxidative stability of alpha-tocopherol acetate. The presence of molecular oxygen enhances degradation rates at both high and low temperatures [24]. Transition metals, particularly copper-nickel alloys, dramatically accelerate oxidative degradation, resulting in formation of numerous breakdown products including duroquinone, alkenes, and various carbonyl compounds [25] [24]. These findings highlight the importance of antioxidant packaging and storage conditions for maintaining compound stability.

The temperature dependence of oxidative degradation reveals distinct stability regimes. Below 250°C, alpha-tocopherol acetate demonstrates remarkable stability with minimal degradation [8]. However, at temperatures exceeding 300°C, extensive thermal-oxidative breakdown occurs, producing complex mixtures of degradation products [24] [26]. This temperature-dependent behavior is crucial for applications involving thermal processing, where protective measures or alternative formulations may be necessary to maintain compound integrity.

Phase Behavior in Lipid Matrices

Alpha-tocopherol acetate exhibits complex phase behavior when incorporated into lipid matrices, demonstrating distinct interactions that differ significantly from those of free alpha-tocopherol. In saturated phospholipid bilayer systems, particularly dimyristoylphosphatidylcholine, alpha-tocopherol acetate facilitates gel-to-liquid crystalline phase transitions by decreasing the transition temperature by approximately 1.2 K at concentrations up to 16 mol% [27] [28]. This phase-modulating effect is attributed to the compound's structural deviation from typical phospholipid architecture, particularly its rigid chromanol ring system that disrupts phospholipid packing in the gel phase.

Comparative studies with cholesterol reveal that alpha-tocopherol acetate is approximately 1.5 times more potent in modulating lipid bilayer phase behavior [27]. However, this enhanced activity is predominantly observed in cholesterol-free model systems, as the abundance of cholesterol in biological membranes significantly attenuates the phase-modulating effects of alpha-tocopherol acetate. In physiological membrane compositions containing cholesterol, the contribution of alpha-tocopherol acetate to phase behavior modulation becomes negligible due to the overwhelming influence of cholesterol content.

The interaction of alpha-tocopherol acetate with unsaturated monoglyceride systems demonstrates progressive phase transitions as concentration increases [29]. Sequential addition of alpha-tocopherol acetate to unsaturated monoglyceride-water systems produces a characteristic phase sequence: reversed bicontinuous cubic phase, followed by reversed hexagonal phase, and ultimately reversed microemulsion formation. This progression reflects the compound's ability to modify interfacial curvature and reduce line tension at phase boundaries.

Differential scanning calorimetry studies reveal that alpha-tocopherol acetate produces weaker perturbations of phospholipid thermotropic properties compared to free alpha-tocopherol [30] [28]. The acetate ester group blocks the hydrogen bonding capability of the hydroxyl group, reducing specific interactions with phospholipid polar regions. This structural modification results in altered membrane insertion depth and reduced capacity for stabilizing single-chain phospholipids in bilayer configurations [31].

The concentration-dependent effects of alpha-tocopherol acetate on membrane properties demonstrate threshold behaviors characteristic of membrane-active compounds. At low concentrations (below 5 mol%), minimal effects on phase transition enthalpy and temperature are observed [28]. However, at concentrations approaching 25 mol%, complete abolition of cooperative phase transitions occurs, indicating saturation of the membrane's capacity to accommodate the compound without fundamental structural reorganization.

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

>343 degrees Celcius

Heavy Atom Count

Density

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 97 of 252 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 155 of 252 companies with hazard statement code(s):;

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The primary health-related use for which alpha-tocopherol acetate is formally indicated is as a dietary supplement for patients who demonstrate a genuine vitamin E deficiency. At the same time, vitamin E deficiency is generally quite rare but may occur in premature babies of very low birth weight (< 1500 grams), individuals with fat-malabsorption disorders (as fat is required for the digestive tract to absorb vitamin E), or individuals with abetalipoproteinemia - a rare, inherited disorder that causes poor absorption of dietary fat - who require extremely large doses of supplemental vitamin E daily (around 100 mg/kg or 5-10 g/day). In all such cases, alpha-tocopherol is largely the preferred form of vitamin E to be administered. Elsewhere, vitamin E's chemical profile as a fat-soluble antioxidant that is capable of neutralizing free radicals in the body continues to generate ongoing interest and study regarding how and whether or not the vitamin can help prevent or delay various chronic diseases associated with free radicals or other potential biological effects that vitamin E possesses like cardiovascular diseases, diabetes, ocular conditions, immune illnesses, cancer, and more. None of these ongoing studies have yet to elucidate any formally significant evidence, however.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vitamin E's anti-atherogenic activity involves the inhibition of the oxidation of LDL and the accumulation of oxLDL in the arterial wall. It also appears to reduce oxLDL-induced apoptosis in human endothelial cells. Oxidation of LDL is a key early step in atherogenesis as it triggers a number of events which lead to the formation of atherosclerotic plaque. In addition, vitamin E inhibits protein kinase C (PKC) activity. PKC plays a role in smooth muscle cell proliferation, and, thus, the inhibition of PKC results in inhibition of smooth muscle cell proliferation, which is involved in atherogenesis.

Vitamin E's antithrombotic and anticoagulant activities involves the downregulation of the expression of intracellular cell adhesion molecule(ICAM)-1 and vascular cell adhesion molecule(VCAM)-1 which lowers the adhesion of blood components to the endothelium. In addition, vitamin E upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase (COX)-1 which in turn enhances the release of prostacyclin. Prostacyclin is a vasodilating factor and inhibitor of platelet aggregation and platelet release. It is also known that platelet aggregation is mediated by a mechanism involving the binding of fibrinogen to the glycoprotein IIb/IIIa (GPIIb/IIIa) complex of platelets. GPIIb/IIIa is the major membrane receptor protein that is key to the role of the platelet aggregation response. GPIIb is the alpha-subunit of this platelet membrane protein. Alpha-tocopherol downregulates GPIIb promoter activity which results in reduction of GPIIb protein expression and decreased platelet aggregation. Vitamin E has also been found in culture to decrease plasma production of thrombin, a protein which binds to platelets and induces aggregation. A metabolite of vitamin E called vitamin E quinone or alpha-tocopheryl quinone (TQ) is a potent anticoagulant. This metabolite inhibits vitamin K-dependent carboxylase, which is a major enzyme in the coagulation cascade.

The neuroprotective effects of vitamin E are explained by its antioxidant effects. Many disorders of the nervous system are caused by oxidative stress. Vitamin E protects against this stress, thereby protecting the nervouse system.

The immunomodulatory effects of Vitamin E have been demonstrated in vitro, where alpha-tocopherol increases mitogenic response of T lymphocytes from aged mice. The mechanism of this response by vitamin E is not well understood, however it has been suggested that vitamin E itself may have mitogenic activity independent of its antioxidant activity.

Lastly, the mechanism of action of vitamin E's antiviral effects (primarily against HIV-1) involves its antioxidant activity. Vitamin E reduces oxidative stress, which is thought to contribute to HIV-1 pathogenesis, as well as to the pathogenesis of other viral infections. Vitamin E also affects membrane integrity and fluidity and, since HIV-1 is a membraned virus, altering membrane fluidity of HIV-1 may interfere with its ability to bind to cell-receptor sites, thus decreasing its infectivity.

Vitamin E's antioxidant capabilities are perhaps the primary biological action associated with alpha-tocopherol. In general, antioxidants protect cells from the damaging effects of free radicals, which are molecules that consist of an unshared electron. These unshared electrons are highly energetic and react rapidly with oxygen to form reactive oxygen species (ROS). In doing so, free radicals are capable of damaging cells, which may facilitate their contribution to the development of various diseases. Moreover, the human body naturally forms ROS when it converts food into energy and is also exposed to environmental free radicals contained in cigarette smoke, air pollution, or ultraviolet radiation from the sun. It is believed that perhaps vitamin E antioxidants might be able to protect body cells from the damaging effects of such frequent free radical and ROS exposure. Specifically, vitamin E is a chain-breaking antioxidant that prevents the propagation of free radical reactions. The vitamin E molecule is specifically a peroxyl radical scavenger and especially protects polyunsaturated fatty acids within endogenous cell membrane phospholipids and plasma lipoproteins. Peroxyl free radicals react with vitamin E a thousand times more rapidly than they do with the aforementioned polyunsaturated fatty acids. Furthermore, the phenolic hydroxyl group of tocopherol reacts with an organic peroxyl radical to form an organic hydroperoxide and tocopheroxyl radical. This tocopheroxyl radical can then undergo various possible reactions: it could (a) be reduced by other antioxidants to tocopherol, (b) react with another tocopheroxyl radical to form non-reactive products like tocopherol dimers, (c) undergo further oxidation to tocopheryl quinone, or (d) even act as a prooxidant and oxidize other lipids. In addition to the antioxidant actions of vitamin E, there have been a number of studies that report various other specific molecular functions associated with vitamin E. For example, alpha-tocopherol is capable of inhibiting protein kinase C activity, which is involved in cell proliferation and differentiation in smooth muscle cells, human platelets, and monocytes. In particular, protein kinase C inhibition by alpha-tocopherol is partially attributable to its attenuating effect on the generation of membrane-derived dialglycerol, a lipid that facilitates protein kinase C translocation, thereby increasing its activity. In addition, vitamin E enrichment of endothelial cells downregulates the expression of intercellular cell adhesion molecule (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing the adhesion of blood cell components to the endothelium. Vitamin E also upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase-1. The increased expression of these two rate-limiting enzymes in the arachidonic acid cascade explains the observation that vitamin E, in a dose-dependent fashion, enhanced the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation in humans. Furthermore, vitamin E can inhibit platelet adhesion, aggregation, and platelet release reactions. The vitamin can also evidently inhibit the plasma generation of thrombin, a potent endogenous hormone that binds to platelet receptors and induces aggregation of platelets. Moreover, vitamin E may also be able to decrease monocyte adhesion to the endothellium by downregulating expression of adhesion molecules and decreasing monocyte superoxide production. Given these proposed biological activities of vitamin E, the substance continues to generate ongoing interest and studies in whether or not vitamin E can assist in delaying or preventing various diseases with any one or more of its biologic actions. For instance, studies continue to see whether vitamin E's ability to inhibit low-density lipoprotein oxidation can aid in preventing the development of cardiovascular disease or atherogenesis. Similarly, it is also believed that if vitamin E can decrease the chance of cardiovascular disease then it can also decrease the chance of related diabetic disease and complications. In much the same way, it is also believed that perhaps the antioxidant abilities of vitamin E can neutralize free radicals that are constantly reacting and damaging cellular DNA. Furthermore, it is also believed that free radical damage does contribute to protein damage in the ocular lens - another free radical-mediated condition that may potentially be prevented by vitamin E use. Where it is also suggested that various central nervous system disorders like Parkinson's disease, Alzheimer's disease, Down's syndrome, and Tardive Dyskinesia possess some form of oxidative stress component, it is also proposed that perhaps vitamin E use could assist with its antioxidant action. There have also been studies that report the possibility of vitamin E supplementation can improve or reverse the natural decline in cellular immune function in healthy, elderly individuals. As of this time however, there is either only insufficient data or even contradicting data (where certain doses of vitamin E supplementation could even potentially increase all-cause mortality) on which to suggest the use of vitamin E could formally benefit in any of these proposed indications.

Other CAS

7695-91-2

52225-20-4

Absorption Distribution and Excretion

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._

When vitamin E is ingested, intestinal absorption plays a principal role in limiting its bioavailability. It is known that vitamin E is a fat-soluble vitamin that follows the intestinal absorption, hepatic metabolism, and cellular uptake processes of other lipophilic molecules and lipids. The intestinal absorption of vitamin E consequently requires the presence of lipid-rich foods. In particular, stable alpha-tocopherol acetate undergoes hydrolysis by bile acid-dependant lipase in the pancreas or by an intestinal mucosal esterase. Subsequent absorption in the duodenum occurs by way of transfer from emulsion fat globules to water-soluble multi- and unilamellar vesicles and mixed micelles made up of phospholipids and bile acids. As the uptake of vitamin E into enterocytes is less efficient compared to other types of lipids, this could potentially explain the relatively low bioavailability of vitamin E. Alpha-tocopherol acetate itself is embedded in matrices where its hydrolysis and its uptake by intestinal cells are markedly less efficient than in mixed micelles. Subsequently, the intestinal cellular uptake of vitamin E from mixed micelles follows in principle two different pathways across enterocytes: (a) via passive diffusion, and (b) via receptor-mediated transport with various cellular transports like scavenger receptor class B type 1, Niemann-Pick C1-like protein, ATP-binding cassette (ABC) transporters ABCG5/ABCG8, or ABCA1, among others. Vitamin E absorption from the intestinal lumen is dependent upon biliary and pancreatic secretions, micelle formation, uptake into enterocytes, and chylomicron secretion. Defects at any step can lead to impaired absorption.. Chylomicron secretion is required for vitamin E absorption and is a particularly important factor for efficient absorption. All of the various vitamin E forms show similar apparent efficiencies of intestinal absorption and subsequent secretion in chylomicrons. During chylomicron catabolism, some vitamin E is distributed to all the circulating lipoproteins. Chylomicron remnants, containing newly absorbed vitamin E, are then taken up by the liver. Vitamin E is secreted from the liver in very low density lipoproteins (VLDLs). Plasma vitamin E concentrations depend upon the secretion of vitamin E from the liver, and only one form of vitamin E, alpha-tocopherol, is ever preferentially resecreted by the liver. The liver is consequently responsible for discriminating between tocopherols and the preferential plasma enrichment with alpha-tocopherol. In the liver, the alpha-tocopherol transfer protein (alpha-TTP) likely is in charge of the discriminatory function, where RRR- or d-alpha-tocopherol possesses the greatest affinity for alpha-TTP. It is nevertheless believed that only a small amount of administered vitamin E is actually absorbed. In two individuals with gastric carcinoma and lymphatic leukemia, the respective fractional absorption in the lymphatics was only 21 and 29 percent of label from meals containing alpha-tocopherol and alpha-tocopheryl acetate, respectively. Additionally, after feeding three separate single doses of 125 mg, 250 mg, and 500 mg to a group of healthy males, the observed plasma peak concentrations (ng/mL) were 1822 +/- 48.24, 1931.00 +/- 92.54, and 2188 +/- 147.61, respectively.

The major route of excretion of ingested vitamin E is fecal elimination because of its relatively low intestinal absorption. Excess alpha-tocopherol, as well as forms of vitamin E not preferentially used, are probably excreted unchanged in bile.

When three particular doses alpha-tocopherol were administered to healthy male subjects, the apparent volumes of distribution (ml) observed were: (a) at a single administered dose of 125 mg, the Vd/f was 0.070 +/- 0.002, (b) at dose 250. mg, the Vd/f was 0.127 +/- 0.004, and (c) at dose 500 mg, the Vd/f was 0.232 +/- 0.010.

When three specific doses of 125 mg, 250 mg, and 500 mg of alpha-tocopherol were administered as single doses to a group of healthy males, the resultant times of clearance observed, respectively, were: 0.017 +/- 0.015 l/h, 0.011 +/- 0.001 l/h, and 0.019 +/- 0.001 l/h.

Metabolism Metabolites

Primary hepatic metabolism of alpha-tocopherol begins in the endoplasmic reticulum with CYP4F2/CYP3A4 dependent ω-hydroxylation of the aliphatic side-chain, which forms the 13’-hydroxychromanol (13’-OH) metabolite. Next, peroxisome ω-oxidation results in 13’-carboxychromanol (13’-COOH). Following these two steps are five consecutive β-oxidation reactions which serve to shorten the alpha-tocopherol metabolite side-chains. The first of these β-oxidations occurs still in the peroxisome environment, generating carboxydimethyldecylhydroxychromanol (CDMDHC, 11’-COOH). Then, in the mitochondrion, the second β-oxidation step forms the carboxymethyloctylhydroxychromanol (CDMOHC, 9’-COOH) metabolite. Since both CDMDHC and CDMOHC possess a side-chain length of between 13 to 9 carbon units, they are considered long-chain metabolites. The hydrophobicity of these long-chain metabolites means they are not excreted in the urine but have been found in human microsomes, serum, and feces. The next two β-oxidation reactions, still within the mitochondrion environment, produce two intermediate chain metabolites: carboxymethylhexylhydroxychromanol (CDMHHC, 7’-COOH), followed by carboxymethylbutylhydroxychromanol (CMBHC, 5’-COOH). Both of these intermediate chain metabolites are found in human plasma, feces, and urine. Finally, the last mitochrondrion β-oxidation generates the catabolic end product of alpha-tocopherol metabolism: carboxyethyl-hydroxychromans (CEHC, 3'-COOH), which is considered a short-chain metabolite. CEHC has been observed in human plasma, serum, urine, and feces.

Biological Half Life

The apparent half-life of RRR- or d-alpha-tocopherol in normal subjects is approximately 48 hours.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Cosmetics -> Antioxidant

General Manufacturing Information

Plastics Product Manufacturing

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate: ACTIVE

Dates

2: Zingg JM. Water-Soluble Vitamin E-Tocopheryl Phosphate. Adv Food Nutr Res. 2018;83:311-363. doi: 10.1016/bs.afnr.2017.12.007. Epub 2018 Feb 12. Review. PubMed PMID: 29477225.

3: Nukala U, Thakkar S, Krager KJ, Breen PJ, Compadre CM, Aykin-Burns N. Antioxidant Tocols as Radiation Countermeasures (Challenges to be Addressed to Use Tocols as Radiation Countermeasures in Humans). Antioxidants (Basel). 2018 Feb 23;7(2). pii: E33. doi: 10.3390/antiox7020033. Review. PubMed PMID: 29473853; PubMed Central PMCID: PMC5836023.

4: Ramanathan N, Tan E, Loh LJ, Soh BS, Yap WN. Tocotrienol is a cardioprotective agent against ageing-associated cardiovascular disease and its associated morbidities. Nutr Metab (Lond). 2018 Jan 19;15:6. doi: 10.1186/s12986-018-0244-4. eCollection 2018. Review. PubMed PMID: 29387138; PubMed Central PMCID: PMC5775572.

5: Abbasi IHR, Abbasi F, Soomro RN, Abd El-Hack ME, Abdel-Latif MA, Li W, Hao R, Sun F, Bodinga BM, Hayat K, Yao J, Cao Y. Considering choline as methionine precursor, lipoproteins transporter, hepatic promoter and antioxidant agent in dairy cows. AMB Express. 2017 Nov 25;7(1):214. doi: 10.1186/s13568-017-0513-z. Review. PubMed PMID: 29178045; PubMed Central PMCID: PMC5702286.

6: Gugliandolo A, Bramanti P, Mazzon E. Role of Vitamin E in the Treatment of Alzheimer's Disease: Evidence from Animal Models. Int J Mol Sci. 2017 Nov 23;18(12). pii: E2504. doi: 10.3390/ijms18122504. Review. PubMed PMID: 29168797; PubMed Central PMCID: PMC5751107.

7: Comitato R, Ambra R, Virgili F. Tocotrienols: A Family of Molecules with Specific Biological Activities. Antioxidants (Basel). 2017 Nov 18;6(4). pii: E93. doi: 10.3390/antiox6040093. Review. PubMed PMID: 29156559; PubMed Central PMCID: PMC5745503.

8: Jiang Q. Natural Forms of Vitamin E as Effective Agents for Cancer Prevention and Therapy. Adv Nutr. 2017 Nov 15;8(6):850-867. doi: 10.3945/an.117.016329. Print 2017 Nov. Review. PubMed PMID: 29141970; PubMed Central PMCID: PMC5683003.

9: Rivero JA, Shamji O, Kolokythas A. Osteoradionecrosis: a review of pathophysiology, prevention and pharmacologic management using pentoxifylline, α-tocopherol, and clodronate. Oral Surg Oral Med Oral Pathol Oral Radiol. 2017 Nov;124(5):464-471. doi: 10.1016/j.oooo.2017.08.004. Epub 2017 Aug 23. Review. PubMed PMID: 29103566.

10: Cho MH, Kim SN, Park HW, Chung S, Kim KS. Could Vitamin E Prevent Contrast-Induced Acute Kidney Injury? A Systematic Review and Meta-Analysis. J Korean Med Sci. 2017 Sep;32(9):1468-1473. doi: 10.3346/jkms.2017.32.9.1468. Review. PubMed PMID: 28776342; PubMed Central PMCID: PMC5546966.

11: Azzi A. Many tocopherols, one vitamin E. Mol Aspects Med. 2017 Jun 17. pii: S0098-2997(17)30041-9. doi: 10.1016/j.mam.2017.06.004. [Epub ahead of print] Review. PubMed PMID: 28624327.

12: Hasanuzzaman M, Nahar K, Anee TI, Fujita M. Glutathione in plants: biosynthesis and physiological role in environmental stress tolerance. Physiol Mol Biol Plants. 2017 Apr;23(2):249-268. doi: 10.1007/s12298-017-0422-2. Epub 2017 Mar 10. Review. PubMed PMID: 28461715; PubMed Central PMCID: PMC5391355.

13: Ahmad KA, Yuan Yuan D, Nawaz W, Ze H, Zhuo CX, Talal B, Taleb A, Mais E, Qilong D. Antioxidant therapy for management of oxidative stress induced hypertension. Free Radic Res. 2017 Apr;51(4):428-438. doi: 10.1080/10715762.2017.1322205. Epub 2017 May 9. Review. PubMed PMID: 28427291.

14: Farina N, Llewellyn D, Isaac MGEKN, Tabet N. Vitamin E for Alzheimer's dementia and mild cognitive impairment. Cochrane Database Syst Rev. 2017 Apr 18;4:CD002854. doi: 10.1002/14651858.CD002854.pub5. Review. PubMed PMID: 28418065.

15: Soysal P, Isik AT, Carvalho AF, Fernandes BS, Solmi M, Schofield P, Veronese N, Stubbs B. Oxidative stress and frailty: A systematic review and synthesis of the best evidence. Maturitas. 2017 May;99:66-72. doi: 10.1016/j.maturitas.2017.01.006. Epub 2017 Jan 16. Review. PubMed PMID: 28364871.

16: Wu X, Cheng J, Wang X. Dietary Antioxidants: Potential Anticancer Agents. Nutr Cancer. 2017 May-Jun;69(4):521-533. doi: 10.1080/01635581.2017.1299872. Epub 2017 Mar 31. Review. PubMed PMID: 28362118.

17: Duncan KR, Suzuki YJ. Vitamin E Nicotinate. Antioxidants (Basel). 2017 Mar 13;6(1). pii: E20. doi: 10.3390/antiox6010020. Review. Erratum in: Antioxidants (Basel). 2018 May 03;7(5):. PubMed PMID: 28335380; PubMed Central PMCID: PMC5384183.

18: Mène-Saffrané L, Pellaud S. Current strategies for vitamin E biofortification of crops. Curr Opin Biotechnol. 2017 Apr;44:189-197. doi: 10.1016/j.copbio.2017.01.007. Epub 2017 Mar 16. Review. PubMed PMID: 28327426.

19: Martínez-Delgado AA, Khandual S, Villanueva-Rodríguez SJ. Chemical stability of astaxanthin integrated into a food matrix: Effects of food processing and methods for preservation. Food Chem. 2017 Jun 15;225:23-30. doi: 10.1016/j.foodchem.2016.11.092. Epub 2016 Nov 23. Review. PubMed PMID: 28193419.

20: Farina N, Llewellyn D, Isaac MG, Tabet N. Vitamin E for Alzheimer's dementia and mild cognitive impairment. Cochrane Database Syst Rev. 2017 Jan 27;1:CD002854. doi: 10.1002/14651858.CD002854.pub4. Review. Update in: Cochrane Database Syst Rev. 2017 Apr 18;4:CD002854. PubMed PMID: 28128435.

Explore Compound Types